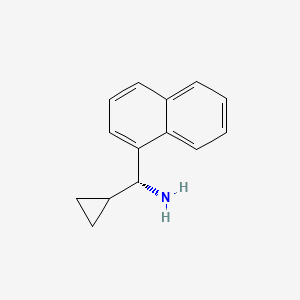
(R)-Cyclopropyl(naphthalen-1-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Cyclopropyl(naphthalen-1-yl)methanamine is a chiral amine compound that features a cyclopropyl group attached to a naphthalene ring through a methanamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Cyclopropyl(naphthalen-1-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene and cyclopropylamine.
Formation of Intermediate: The naphthalene ring is functionalized to introduce a suitable leaving group, such as a halide or tosylate, at the desired position.
Nucleophilic Substitution: The cyclopropylamine is then introduced through a nucleophilic substitution reaction, where the amine group displaces the leaving group on the naphthalene ring.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-Cyclopropyl(naphthalen-1-yl)methanamine may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, solvent, and catalyst selection, are employed to maximize yield and purity. Continuous flow reactors and automated systems may be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-Cyclopropyl(naphthalen-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
®-Cyclopropyl(naphthalen-1-yl)methanamine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ®-Cyclopropyl(naphthalen-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropyl and naphthalene moieties contribute to its binding affinity and specificity, influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
®-(+)-1-(1-Naphthyl)ethylamine: A chiral amine with a similar naphthalene structure but different substituents.
N-Methyl-1-naphthalenemethylamine: Another naphthalene-based amine with a methyl group instead of a cyclopropyl group.
Uniqueness
®-Cyclopropyl(naphthalen-1-yl)methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds.
Properties
Molecular Formula |
C14H15N |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
(R)-cyclopropyl(naphthalen-1-yl)methanamine |
InChI |
InChI=1S/C14H15N/c15-14(11-8-9-11)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14H,8-9,15H2/t14-/m1/s1 |
InChI Key |
JBORQMMLVDXKRU-CQSZACIVSA-N |
Isomeric SMILES |
C1CC1[C@H](C2=CC=CC3=CC=CC=C32)N |
Canonical SMILES |
C1CC1C(C2=CC=CC3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


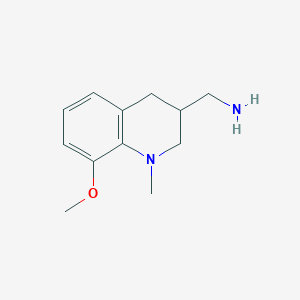
![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11899441.png)

![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-amine](/img/structure/B11899455.png)
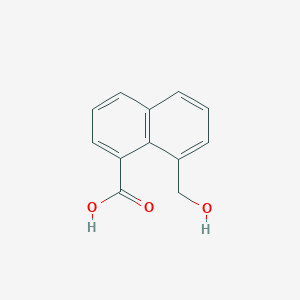
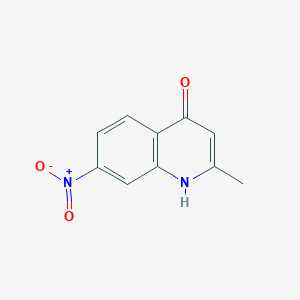
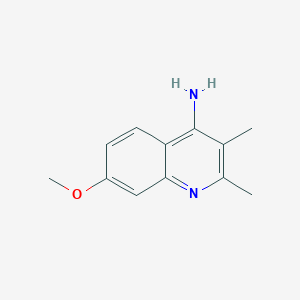


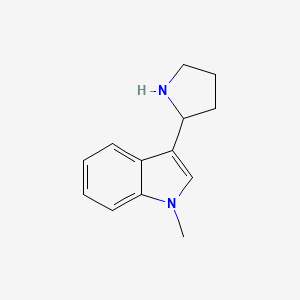
![5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine](/img/structure/B11899493.png)

![8,9-Dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol](/img/structure/B11899504.png)
![4-Chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11899513.png)
